

Best practices for storing and handling Angiogenin (108-122) peptide

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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B13653064

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Technical Support Center: Angiogenin (108-122) Peptide

Welcome to the technical support center for the **Angiogenin (108-122)** peptide. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and use of this peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Angiogenin (108-122)** and what is its primary function?

A1: **Angiogenin (108-122)** is a synthetic peptide fragment derived from the C-terminus of human angiogenin. Its primary known function is to act as an inhibitor of the ribonucleolytic activity of the full-length angiogenin protein. By inhibiting angiogenin, this peptide can interfere with processes such as angiogenesis (the formation of new blood vessels), making it a subject of interest for research in oncology, ophthalmology, and inflammatory diseases.

Q2: What is the amino acid sequence of **Angiogenin (108-122)**?

A2: The amino acid sequence for **Angiogenin (108-122)** is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg.

Q3: How should I store the lyophilized **Angiogenin (108-122)** peptide?

A3: For optimal stability, lyophilized **Angiogenin (108-122)** should be stored in a tightly sealed container in a desiccated environment. Long-term storage at -80°C is recommended. For short-term storage, -20°C is acceptable.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q4: What is the recommended procedure for reconstituting the peptide?

A4: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature to prevent moisture absorption.[\[2\]](#) The recommended solvent for reconstitution is sterile, distilled water. If solubility is an issue, a small amount of an organic solvent such as DMSO or a dilute aqueous solution of acetic acid can be used to initially dissolve the peptide, followed by dilution with sterile water to the desired concentration. Sonication can also aid in dissolution.

Q5: How should I store the reconstituted peptide solution?

A5: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), store the solution at 2-8°C. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[\[2\]](#)

Data Presentation: Peptide Stability and Purity

While specific quantitative stability data for **Angiogenin (108-122)** is not readily available in published literature, the following tables provide general guidelines for the stability of lyophilized peptides and the importance of peptide purity for experimental success.

Table 1: General Stability Guidelines for Lyophilized Peptides

| Storage Temperature | Expected Stability | Notes |
|---------------------|--------------------|--|
| Room Temperature | Weeks to months | Not recommended for long-term storage. Susceptible to degradation. |
| 2-8°C | 1-2 years | Suitable for short to medium-term storage. |
| -20°C | Several years | Recommended for long-term storage. |
| -80°C | > 5 years | Optimal for maximum long-term stability. |

Note: The stability of **Angiogenin (108-122)** may vary depending on its specific sequence and handling. The presence of amino acids like Asparagine (N) and Glutamine (Q) can make it susceptible to deamidation.

Table 2: Recommended Peptide Purity for Different Applications

| Purity Level | Recommended Applications | Rationale |
|-----------------|--|--|
| >98% | In vivo studies, clinical research, quantitative assays (e.g., IC50 determination) | Minimizes off-target effects and ensures data accuracy and reproducibility. Required for regulatory submissions. |
| >95% | Cell-based assays, non-quantitative enzyme inhibition studies, antibody production | Generally sufficient for most in vitro research, providing a good balance between purity and cost. |
| >80% (Desalted) | Initial screening, non-sensitive applications | Contains more impurities which can interfere with sensitive assays. |

Note: Impurities in peptide preparations can significantly impact experimental outcomes, leading to a lack of reproducibility and inaccurate results.

Experimental Protocols

Protocol 1: In Vitro Ribonucleolytic Activity Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of angiogenin's ribonuclease (RNase) activity by the **Angiogenin (108-122)** peptide.

Materials:

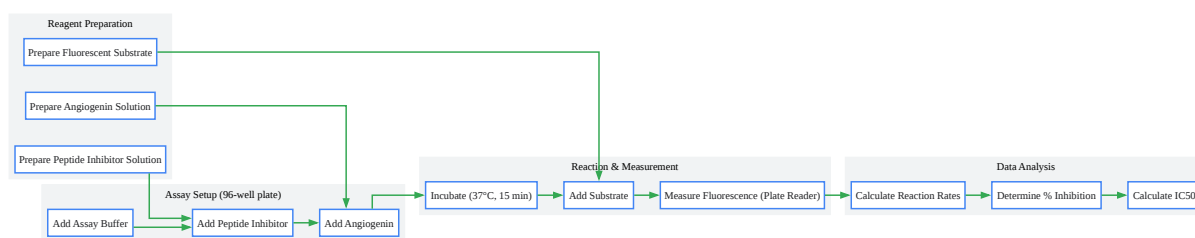
- Recombinant Human Angiogenin
- **Angiogenin (108-122)** peptide
- RNase-free water
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
- Quenched fluorescent RNase substrate (e.g., RNA-FQ)
- 96-well black microplate
- Fluorescence microplate reader

Methodology:

- Prepare Reagents:
 - Reconstitute Angiogenin and **Angiogenin (108-122)** peptide in RNase-free water to create stock solutions. Further dilute in Assay Buffer to desired working concentrations.
 - Prepare the fluorescent RNase substrate according to the manufacturer's instructions.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:

- Assay Buffer
- **Angiogenin (108-122)** peptide at various concentrations (for dose-response curve) or a fixed concentration.
- Recombinant Human Angiogenin (at a final concentration known to give a robust signal).
- Include control wells:
 - No enzyme control (Assay Buffer + substrate)
 - Enzyme control (Assay Buffer + Angiogenin + substrate)
 - No inhibitor control (Assay Buffer + Angiogenin + substrate)
- Incubation:
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add the fluorescent RNase substrate to all wells to initiate the reaction.
- Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
 - Determine the percentage of inhibition by comparing the rate in the presence of the **Angiogenin (108-122)** peptide to the rate of the uninhibited enzyme.

- If a dose-response curve was generated, calculate the IC₅₀ value of the peptide.



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Caption: Workflow for the in vitro ribonucleolytic activity inhibition assay.

Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition

This protocol outlines the use of the CAM assay to assess the anti-angiogenic potential of the **Angiogenin (108-122)** peptide.

Materials:

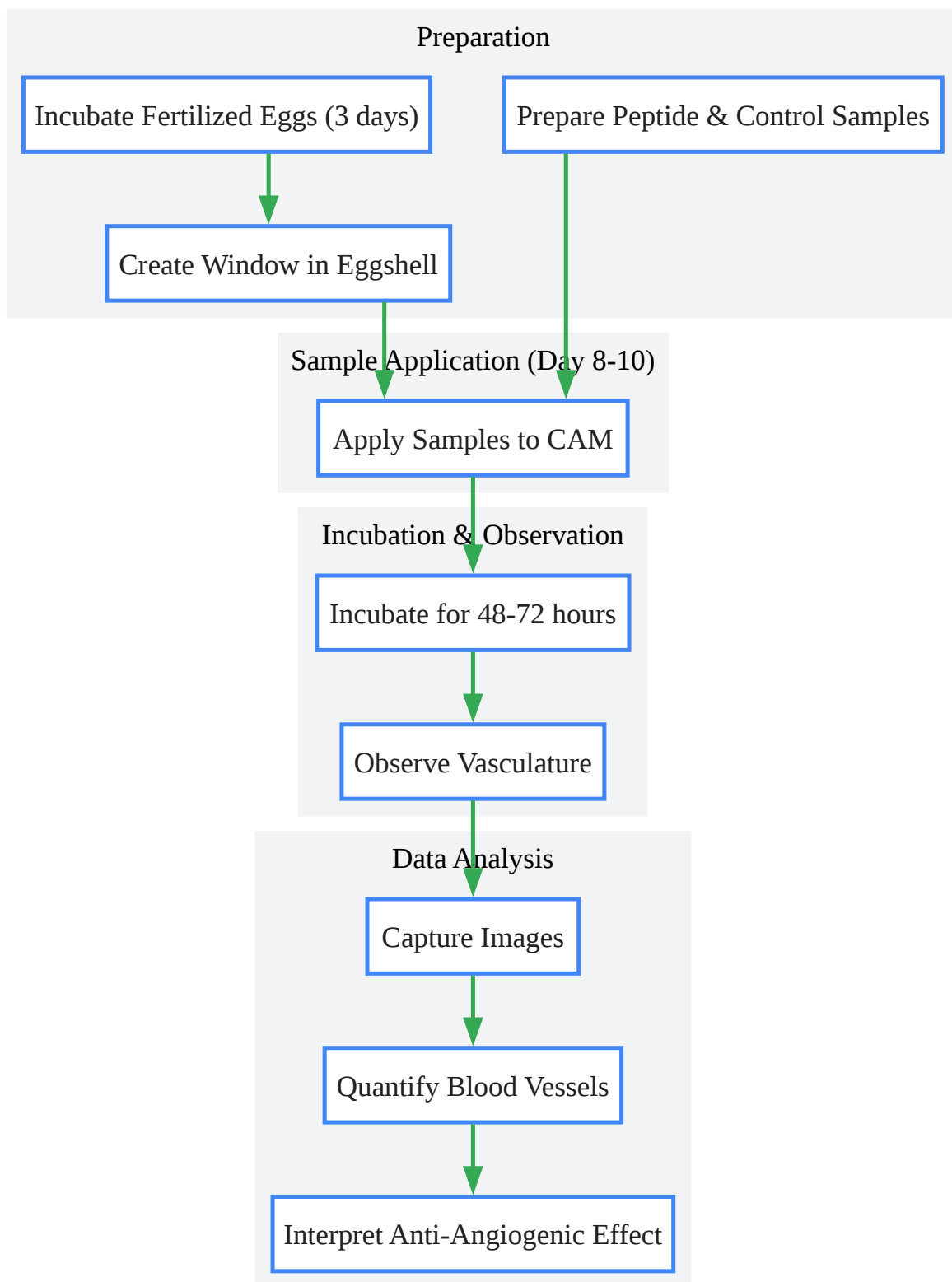
- Fertilized chicken eggs
- Egg incubator

- Sterile phosphate-buffered saline (PBS)
- **Angiogenin (108-122)** peptide
- Positive control (e.g., recombinant human Angiogenin)
- Negative control (vehicle/buffer)
- Thermanox coverslips or sterile filter paper discs
- Stereomicroscope
- Digital camera
- Image analysis software

Methodology:

- Egg Incubation:
 - Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
- Windowing the Egg:
 - On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
 - Seal the window with sterile tape and return the eggs to the incubator.
- Sample Application:
 - On day 8-10, prepare the test samples. Dissolve the **Angiogenin (108-122)** peptide, positive control, and vehicle control in sterile PBS.
 - Saturate a sterile Thermanox coverslip or filter paper disc with the respective sample solution.
 - Carefully place the coverslip/disc onto the CAM, avoiding major blood vessels.

- Incubation and Observation:
 - Return the eggs to the incubator for 48-72 hours.
 - After the incubation period, observe the area around the coverslip/disc under a stereomicroscope.
- Image Acquisition and Analysis:
 - Capture images of the CAM vasculature around each sample.
 - Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the sample using image analysis software.
- Data Interpretation:
 - Compare the vascularization in the **Angiogenin (108-122)** treated group to the positive and negative control groups to determine the anti-angiogenic effect.

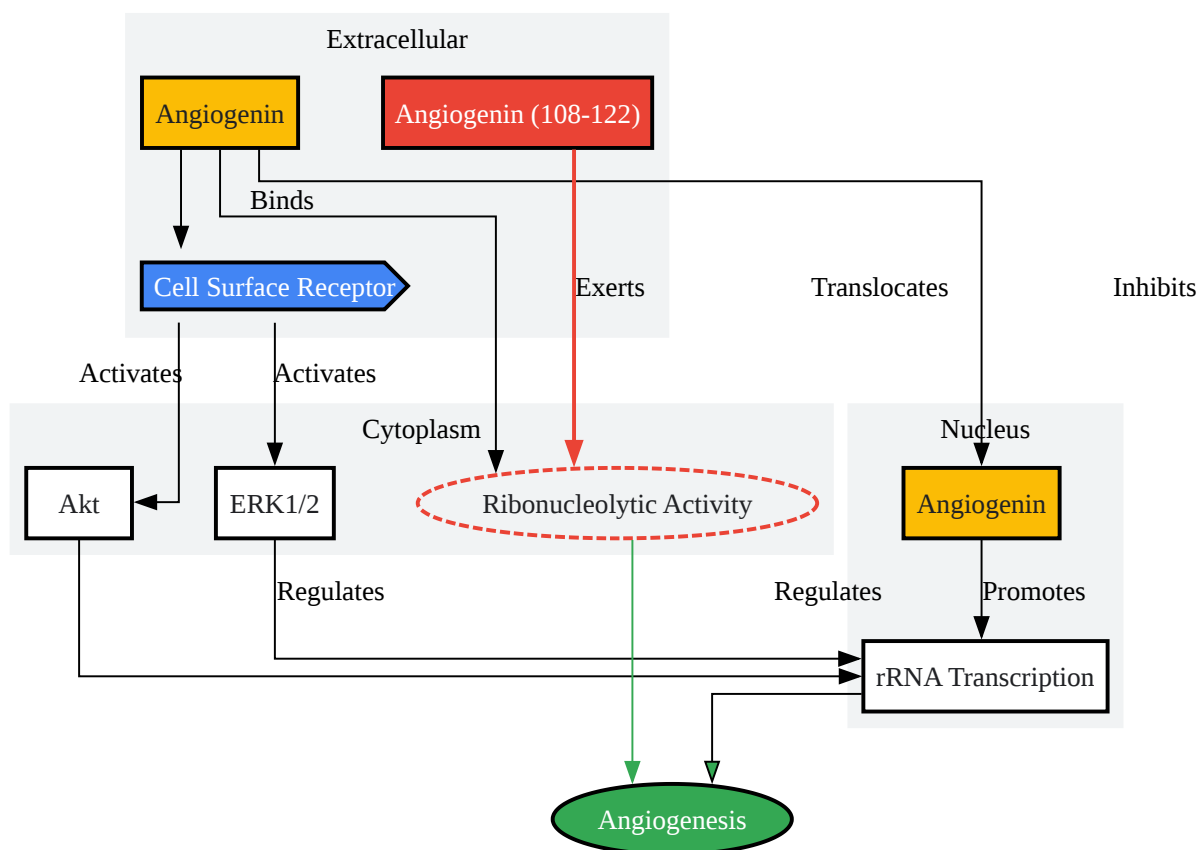


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Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Signaling Pathways

Angiogenin exerts its biological effects through several signaling pathways. The **Angiogenin (108-122)** peptide primarily functions by inhibiting the ribonucleolytic activity of Angiogenin, which is a crucial step in its downstream signaling.



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Caption: Angiogenin signaling pathway and the inhibitory action of **Angiogenin (108-122)**.

Troubleshooting Guide

Issue 1: The peptide is difficult to dissolve.

- Possible Cause: The peptide may have a high content of hydrophobic or charged amino acids.
- Solution:
 - Ensure you have allowed the lyophilized powder to reach room temperature before opening the vial.
 - Try sonicating the solution for a few minutes.
 - If using water as a solvent is unsuccessful, try adding a small amount of a co-solvent. For basic peptides (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a dilute basic solution (e.g., 0.1% ammonium hydroxide). For neutral or very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, then slowly add water or buffer to the desired concentration.

Issue 2: Inconsistent or no inhibitory activity in the RNase assay.

- Possible Causes:
 - Peptide Degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).
 - Incorrect Concentration: Errors in weighing or dilution can lead to a lower than expected peptide concentration.
 - Enzyme Activity Issues: The recombinant angiogenin may have low activity.
 - Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the inhibition assay.
 - TFA Interference: Trifluoroacetic acid (TFA) counterions from peptide synthesis can sometimes interfere with biological assays.
- Solutions:

- **Confirm Peptide Integrity:** If possible, verify the peptide's purity and concentration using methods like HPLC and amino acid analysis.
- **Use Fresh Aliquots:** Always use a fresh aliquot of the peptide for each experiment to avoid degradation from repeated freeze-thaw cycles.
- **Validate Enzyme Activity:** Run a control with only the angiogenin enzyme to ensure it is active.
- **Optimize Assay Conditions:** Review the literature for optimal conditions for angiogenin activity and inhibition assays.
- **Consider TFA Removal:** If TFA interference is suspected, it may be possible to perform a salt exchange to replace TFA with a more biocompatible counterion like acetate or hydrochloride.

Issue 3: High variability in the CAM assay results.

- **Possible Causes:**
 - **Inconsistent Sample Application:** Uneven application of the peptide solution to the coverslip or disc.
 - **Placement Variability:** Placing the sample on different areas of the CAM with varying vascular density.
 - **Inflammatory Response:** The coverslip or filter paper itself can sometimes induce a non-specific inflammatory response that affects vascularization.
 - **Embryo Viability:** Differences in the health and development of the chicken embryos.
- **Solutions:**
 - **Standardize Application:** Ensure a consistent volume of the peptide solution is applied to each coverslip/disc and that it is evenly distributed.
 - **Consistent Placement:** Always place the samples on a similar region of the CAM, away from major pre-existing blood vessels.

- Use Appropriate Controls: Include a vehicle-only control to account for any non-specific effects of the delivery vehicle.
- Increase Sample Size: Use a larger number of eggs per group to account for biological variability.
- Monitor Embryo Health: Discard any eggs that show signs of developmental delay or poor health before applying the samples.

Issue 4: Peptide aggregation is observed.

- Possible Cause: The peptide sequence may have a tendency to self-associate, especially at high concentrations or in certain buffer conditions.
- Solution:
 - Solubility Screening: Before preparing a large batch, test the solubility of a small amount of the peptide in different solvents and buffers.
 - Work at Lower Concentrations: If possible, perform experiments at lower peptide concentrations.
 - Incorporate Solubilizing Agents: In some cases, the addition of chaotropic agents (e.g., guanidinium chloride, urea) or detergents can help to prevent aggregation, but their compatibility with the specific assay must be confirmed.
 - pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with different pH values to find one that minimizes aggregation.

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